1,6-dimethyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-8-6-10-11(2)9(8)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHFKRJDVCGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,6 Dimethyl 1h Indazole and Its Derivatives
Established Synthetic Routes to the 1,6-Dimethyl-1H-Indazole Core
The formation of the bicyclic indazole system is the cornerstone of synthesizing this compound. The key steps typically involve the construction of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from appropriately substituted aniline (B41778) or toluene (B28343) precursors. Subsequent N-alkylation provides the final target molecule.
Nitration and Halogenation Reactions for Precursor Synthesis
The synthesis of the 6-methyl-1H-indazole scaffold, the immediate precursor to this compound, often begins with the functionalization of a readily available starting material like 2,5-dimethylaniline (B45416) (p-xylidine) or a related toluene derivative. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are pivotal for introducing the necessary functional groups that facilitate the subsequent cyclization to form the pyrazole ring.
Nitration: The nitration of substituted anilines is a well-established method for introducing a nitro group onto the aromatic ring. For a precursor like 2-amino-toluene, nitration is a key step. For instance, the nitration of 2-chloro-toluene is a known route to produce 2-chloro-5-nitrotoluene, which can then be converted to 2-amino-5-nitrotoluene. google.com This amino-nitrotoluene can serve as a precursor for indazole synthesis. The conditions for nitration must be carefully controlled to manage regioselectivity and prevent over-nitration or side reactions. A typical nitrating mixture consists of concentrated nitric acid and sulfuric acid. The amino group in anilines is a strong activating group and directs electrophiles to the ortho and para positions. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing deactivator. This can influence the position of the incoming nitro group. For example, the nitration of 2-aminopyridine (B139424) can yield a mixture of 3-nitro and 5-nitro products depending on the reaction conditions. sapub.org
The following table summarizes typical conditions for the nitration of related aromatic compounds.
| Starting Material | Nitrating Agent | Conditions | Product | Yield |
| 2-chlorotoluene | Mixed Acid (HNO₃/H₂SO₄) | N/A | 2-chloro-5-nitrotoluene & isomers | 43% (for 2-chloro-5-nitrotoluene) google.com |
| 2-amino-6-chloro-4-pyrimidinol | Mixed Acid (HNO₃/H₂SO₄) | N/A | 2-amino-6-chloro-5-nitro-4-pyrimidinol | N/A researchgate.net |
| 2-amino-4-chlorophenol | Benzoyl chloride, Pyridine, then Nitration | N/A | 2-benzamido-4-chloro-5-nitrophenol | 89% google.com |
Halogenation: Halogenation of the aromatic precursor can also be employed to introduce a handle for further transformations or to direct the cyclization step. While specific examples for the direct halogenation of 2,5-dimethylaniline as a precursor for this compound are not detailed in the provided sources, general methods for aniline halogenation are well-known and would be applicable.
Diazotization and Cyclization Approaches
A classical and widely used method for the synthesis of the indazole ring is the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline. This process, often referred to as the Jacobsen indazole synthesis, is adaptable for preparing the 6-methyl-1H-indazole core.
The general sequence involves:
Nitration of a suitable precursor like 2,5-dimethylaniline, followed by reduction of the nitro group to an amine, or starting with a pre-functionalized aniline such as 3-amino-4-methylbenzoic acid.
Diazotization of the resulting aniline derivative using a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, or an organic nitrite like isopentyl nitrite. This step generates a reactive diazonium salt intermediate.
Intramolecular Cyclization of the diazonium salt, where the diazonium group is attacked by a nucleophilic carbon atom of the adjacent methyl group (or another suitable ortho substituent), leading to the formation of the pyrazole ring.
An example of this approach is the synthesis of a 6-methyl-1H-indazole derivative starting from 3-amino-4-methylbenzoic acid. researchgate.net This precursor is treated with isopentyl nitrite in the presence of acetic anhydride (B1165640) and potassium acetate, followed by hydrolysis, to yield the 6-methyl-1H-indazole core. researchgate.netresearchgate.net
| Precursor | Reagents | Key Steps | Product |
| 3-Amino-4-methylbenzoic acid | 1. SOCl₂, EtOH; 2. Ac₂O, AcOK, Isopentyl nitrite; 3. HCl | Esterification, Diazotization, Cyclization, Hydrolysis | 6-Methyl-1H-indazole-3-carboxylic acid |
| 2-Aminonaphthalene-1,5-disulfonic acid | N/A | Diazotization | Diazonium Salt Intermediate |
Once the 6-methyl-1H-indazole is formed, the final step is the N-methylation to yield this compound. Regioselective N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers. nih.gov The reaction conditions, including the choice of base, solvent, and alkylating agent, can influence the N1:N2 ratio. nih.gov For instance, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) can produce 2-methyl-6-nitro-2H-indazole. researchgate.net Achieving selective synthesis of the N1-methylated product often requires careful optimization of the reaction conditions or the use of specific synthetic strategies that favor the thermodynamic N1 product. nih.govnih.gov
Hydrazine-Mediated Cyclization Reactions
An alternative and powerful strategy for constructing the indazole ring involves the reaction of a suitable ortho-functionalized benzene derivative with hydrazine (B178648) or its derivatives. This approach circumvents the need for diazotization.
A common variant of this method is the condensation of an ortho-halobenzaldehyde or ketone with hydrazine. The initial reaction forms a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to displace the halide and form the pyrazole ring. For the synthesis of 6-methyl-1H-indazole, a precursor such as 2-fluoro-5-methylbenzaldehyde (B1307339) could be reacted with hydrazine. researchgate.net The use of o-fluorobenzaldehydes and their O-methyloximes has been shown to be a practical route to indazoles, effectively avoiding side reactions like the Wolf-Kishner reduction that can occur with the corresponding aldehydes. researchgate.net
Another pathway involves the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives, which proceeds through a cascade process to yield 3-aminoindazoles. organic-chemistry.org While this leads to a 3-amino substituted indazole, it demonstrates the utility of hydrazine in cyclization reactions starting from halo-aromatics.
| Precursor Type | Reagent | Key Reaction | Product Type |
| o-Fluorobenzaldehydes | Hydrazine | Condensation, Intramolecular SNAr | 1H-Indazoles researchgate.net |
| 2-Halobenzonitriles | Hydrazine Carboxylic Esters | Copper-catalyzed coupling, Cyclization | 3-Aminoindazoles organic-chemistry.org |
| Enediynones | Hydrazine, Copper Chloride | Cyclization | Pyrazolo[1,5-a]pyridines jmchemsci.com |
Following the formation of the 6-methyl-1H-indazole core via a hydrazine-mediated route, N-methylation would be performed as the final step to obtain this compound, with similar considerations for regioselectivity as mentioned previously.
Palladium-Catalyzed Cross-Coupling Strategies for Functionalization
Once the this compound core is synthesized, palladium-catalyzed cross-coupling reactions offer a versatile toolkit for its further functionalization. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the indazole scaffold, typically at a halogenated position (e.g., C3 or C7).
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used for the functionalization of heterocyclic compounds, including indazoles. mdpi.comnih.gov
To apply this reaction to this compound, a halogenated derivative, such as 3-bromo- (B131339) or 3-iodo-1,6-dimethyl-1H-indazole, would be required as the electrophilic partner. This halo-indazole can then be coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce diverse substituents at the C3 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The organic halide adds to a Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
The table below shows representative conditions for Suzuki-Miyaura couplings on various indazole scaffolds.
| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |
| 3-Iodo-1H-indazole (N-protected) | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Good to Excellent mdpi.comresearchgate.net |
| 4-Bromo-1H-indazol-3-amine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent nih.gov |
| 7-Bromo-4-sulfonamido-1H-indazole | Various aryl/heteroaryl boronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Moderate to Excellent |
These examples demonstrate the feasibility of applying Suzuki-Miyaura coupling to functionalize the this compound core, enabling the synthesis of a diverse library of derivatives for various applications.
Heck Coupling in the Synthesis of Indazole Derivatives
The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, enabling the reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a powerful method for introducing alkenyl groups onto the indazole nucleus.
Similar to the Suzuki-Miyaura coupling, the Heck reaction would require a halogenated this compound derivative as the starting material. This substrate can be reacted with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, in the presence of a palladium catalyst and a base. A key advantage of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans-alkene product. organic-chemistry.org
The catalytic cycle of the Heck reaction generally proceeds through:
Oxidative Addition of the halo-indazole to the Pd(0) catalyst.
Migratory Insertion of the alkene into the palladium-carbon bond.
Syn β-Hydride Elimination to form the alkenylated product and a palladium-hydride species.
Reductive Elimination of HX from the palladium-hydride species with the help of a base to regenerate the Pd(0) catalyst.
While specific examples of Heck reactions on this compound are not detailed in the provided search results, the general applicability of this reaction to aryl halides is well-established. organic-chemistry.org The reaction conditions can be optimized by varying the catalyst, ligands, base, and solvent to achieve high yields and selectivity for the desired functionalized indazole derivatives.
| Aryl Halide | Alkene | Catalyst | Base | Solvent |
| Aryl Bromides/Chlorides | Aromatic/Aliphatic Olefins | Palladacycle phosphine (B1218219) mono-ylide complex | N/A | N/A |
| General Aryl Halides | Activated Alkenes | Pd(L-proline)₂ | N/A | Water (Microwave) |
| Aryl Bromides | General Alkenes | TXPTS ligand with Pd catalyst | N/A | Aqueous Phase |
These generalized conditions illustrate the versatility of the Heck reaction, which could be readily adapted for the synthesis of alkenyl-substituted this compound derivatives.
Regioselective N-Alkylation Strategies for 1H-Indazole Derivatives
The indazole core possesses two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable. nih.gov However, direct alkylation of the 1H-indazole scaffold typically yields a mixture of 1-alkyl-1H-indazoles and 2-alkyl-2H-indazoles. connectjournals.com The ratio of these products is heavily influenced by reaction conditions, as N-1 substituted indazoles are generally the thermodynamically stable product, while N-2 substituted indazoles are often kinetically favored. connectjournals.com
Achieving regioselectivity is a primary goal in the synthesis of indazole-based compounds. nih.gov Researchers have developed various protocols to favor the formation of one isomer over the other. One promising system for selective N-1 alkylation involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl bromide. nih.gov This method has proven effective for a range of substituted indazoles. nih.gov Alternative strategies have exploited the differential reactivity of the N-1 and N-2 atoms, sometimes involving an equilibration process that favors the more stable N-1 substituted product. nih.gov
Impact of Ring Substituents on N-Alkylation Regioselectivity
The electronic and steric properties of substituents on the indazole ring play a critical role in directing the outcome of N-alkylation. nih.gov A systematic study investigating various C-3, C-4, C-5, C-6, and C-7 substituted indazoles highlighted the profound impact of these groups on the N-1/N-2 regioisomeric distribution. nih.gov
Electron-donating and sterically bulky groups, particularly at the C-3 position, tend to favor N-1 alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide substituents showed greater than 99% selectivity for the N-1 position when using sodium hydride in THF. nih.gov Conversely, strong electron-withdrawing groups, especially at the C-7 position, can dramatically shift the selectivity towards the N-2 position. Employing indazoles with C-7 nitro (NO₂) or carboxylate (CO₂Me) groups resulted in excellent N-2 regioselectivity (≥ 96%). nih.gov This effect is attributed to the electronic influence of the substituent on the nucleophilicity of the adjacent N-1 and the more distant N-2 atoms.
Below is a data table summarizing the effects of various substituents on the regioselectivity of N-alkylation.
| Substituent | Position | Reaction Conditions (Base, Solvent) | N-1:N-2 Ratio | Reference |
| -COMe | C-3 | NaH, THF | >99% N-1 selective | nih.gov |
| -tert-butyl | C-3 | NaH, THF | >99% N-1 selective | nih.gov |
| -NO₂ | C-7 | NaH, THF | 4:96 | nih.gov |
| -CO₂Me | C-7 | NaH, THF | 4:96 | nih.gov |
| Unsubstituted | - | K₂CO₃, DMF | ~50:50 | researchgate.netresearchgate.net |
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of indazole derivatives. One such approach involves a grinding protocol that avoids harsh solvents and high temperatures. samipubco.com A novel, eco-friendly method for synthesizing 1H-indazole derivatives utilizes grinding of an appropriate ortho-hydroxybenzaldehyde with hydrazine hydrate (B1144303) in ethanol, catalyzed by a mild acid like ammonium (B1175870) chloride (NH₄Cl). samipubco.com This method is characterized by high yields, shorter reaction times, a simple experimental procedure, and easy work-up, making it a practical and greener alternative to classical methods. samipubco.com While not specific to this compound, this protocol represents a general green strategy applicable to the synthesis of various substituted 1H-indazoles.
Other modern synthetic routes include transition-metal-free C-H amination reactions and 1,3-dipolar cycloadditions of arynes with hydrazones to construct the indazole skeleton. researchgate.netorganic-chemistry.org These advanced methods provide efficient access to the core structure, which can then be further functionalized.
Advanced Synthesis of Specific this compound Analogs for Research Probes
The synthesis of specific analogs of this compound is often driven by the need for molecular probes in biomedical research. By modifying the core structure, chemists can develop compounds with tailored properties to investigate biological targets.
A notable example is the design and synthesis of novel 1,3-dimethyl-6-amino-1H-indazole derivatives to act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. nih.gov In this work, researchers synthesized a series of compounds based on the 1,3-dimethyl-1H-indazole scaffold. The key analog, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was identified as a potent anticancer agent that suppressed IDO1 expression and induced apoptosis in cancer cells. nih.gov
Another area of research involves creating indazole analogs of natural products to explore their therapeutic potential. For instance, novel indazole analogs of curcumin (B1669340) have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.com These synthetic efforts demonstrate how the indazole scaffold can be incorporated into more complex molecules to create probes for cancer research. japsonline.com
The following table details specific examples of advanced synthesis of dimethyl-1H-indazole analogs for research purposes.
| Analog Structure | Intended Research Purpose | Key Synthetic Modification | Reference |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 inhibitor for cancer research | Introduction of a 3-methyl group and a 6-amino group, followed by N-benzylation | nih.gov |
| Curcumin Tetrahydro-indazole Analogs | Cytotoxic agents for cancer cell line studies | Condensation of a curcumin-derived cyclohexanone (B45756) intermediate with hydrazine | japsonline.com |
Chemical Reactivity and Mechanistic Studies of 1,6 Dimethyl 1h Indazole
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 1,6-dimethyl-1H-indazole ring system is dictated by the electron distribution and the nature of the substituents. The presence of a methyl group at the N-1 position precludes direct electrophilic substitution at this nitrogen, a common reaction pathway for unsubstituted 1H-indazoles. nih.govbeilstein-journals.org Consequently, electrophilic attack occurs at other positions on the heterocyclic and benzene (B151609) rings.
Electrophilic Substitution: The indazole nucleus is generally susceptible to electrophilic attack. In N-1 substituted indazoles, the C-3 position is particularly reactive due to its increased nucleophilicity. nih.gov Reactions often proceed via initial deprotonation at the C-3 position with a strong base, followed by quenching with an electrophile. The two methyl groups, being electron-donating, further activate the ring system towards electrophilic substitution.
Common electrophilic substitution reactions for the indazole scaffold include:
Halogenation: Introduction of halogen atoms (I, Br, Cl) at the C-3 position is a key functionalization, often serving as a precursor for cross-coupling reactions. chim.it This is typically achieved using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a base. chim.itmdpi.com
Nitration: The introduction of a nitro group can be achieved, although conditions must be carefully controlled. Radical C3-nitration has been reported for 2H-indazoles and provides a potential route for functionalization. chim.it
Acylation and Alkylation: While the N-1 position is blocked in this compound, C-3 alkylation and acylation are possible, typically after lithiation or zincation of the C-3 position. chim.it
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the this compound core is not facile unless the ring is appropriately activated. Such reactions typically require the presence of a good leaving group (e.g., a halogen) and strong electron-withdrawing groups on the benzene portion of the molecule to stabilize the negative charge of the Meisenheimer complex intermediate. For instance, a hypothetical 7-nitro-3-chloro-1,6-dimethyl-1H-indazole would be much more susceptible to nucleophilic attack at the C-3 and C-7 positions than the parent compound.
Functional Group Interconversions on the this compound Scaffold
Once the this compound core is functionalized, these appended groups can be chemically modified to generate a diverse library of compounds. These transformations are standard in organic synthesis and allow for the fine-tuning of the molecule's properties.
Below is a table summarizing potential functional group interconversions based on established chemical principles and observed transformations on analogous indazole systems. nih.gov
| Initial Functional Group | Reagents and Conditions | Resulting Functional Group | Position |
| Carboxylic Acid Ester (-COOR) | 1. LiOH, H₂O/THF 2. H₃O⁺ | Carboxylic Acid (-COOH) | C-3 or Benzene Ring |
| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) | Benzene Ring |
| Amine (-NH₂) | NaNO₂, HCl then H₂O/Δ | Hydroxyl (-OH) | Benzene Ring |
| Amine (-NH₂) | (CH₃)₂SO₄, K₂CO₃ | Dimethylamino (-N(CH₃)₂) | Benzene Ring |
| Sulfonyl (-SO₂CH₃) | --- | Stable group, reduction is difficult | Benzene Ring |
| Halogen (e.g., -Br) | Organoboronic acid, Pd catalyst | Aryl/Alkyl group | C-3 or Benzene Ring |
Mechanistic Investigations of Key Transformations Involving this compound
The reaction of N-unsubstituted indazoles with formaldehyde in an acidic medium is a well-studied transformation that proceeds via nucleophilic attack from the N-1 nitrogen onto the protonated formaldehyde molecule. acs.org This results in the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgresearchgate.net
However, for this compound, this specific mechanistic pathway is impossible because the N-1 position is blocked by a methyl group. Any reaction with formaldehyde or similar electrophiles would have to occur at a different site. The most likely alternative position for attack by a strong electrophile, particularly after deprotonation with a strong base, is the C-3 carbon. The reaction would proceed via a C-3 carbanion intermediate attacking the electrophile.
Intramolecular oxidative C-H bond amination is a modern and powerful strategy for the synthesis of the 1H-indazole ring system, rather than a reaction of the pre-formed scaffold. acs.orgresearchgate.net This transformation typically involves the cyclization of an arylhydrazone precursor. nih.govacs.org
A plausible mechanism, particularly for silver(I)-mediated reactions, involves the following steps: nih.govewha.ac.kr
Single Electron Transfer (SET): The silver(I) oxidant accepts an electron from the hydrazone, leading to a proton-coupled oxidation and the formation of a nitrogen-centered radical intermediate. nih.govacs.org
Radical Cyclization: The nitrogen radical attacks an ortho C-H bond on the aryl ring in an intramolecular fashion.
Oxidation/Aromatization: The resulting radical intermediate is further oxidized and undergoes deprotonation to yield the stable, aromatic 1H-indazole ring system.
This method is highly efficient for creating a variety of substituted indazoles that are otherwise difficult to synthesize. acs.org
Reactivity at C-3 Position and Stereo-Controlled Functionalization
The C-3 position of N-1 substituted indazoles is the most common site for functionalization. mdpi.com Its reactivity stems from the relative acidity of the C-3 proton, which can be removed by a strong base to generate a potent nucleophile for subsequent reactions.
A significant advancement in the functionalization of this position is the development of stereo-controlled reactions. A highly C-3 selective and enantioselective allylation has been achieved using copper hydride (CuH) catalysis. nih.govelsevierpure.com This method allows for the creation of C-3 substituted indazoles with quaternary chiral centers, which are challenging to construct using traditional methods. mit.edu
The key to this transformation is a reversal of the indazole's normal reactivity, a concept known as umpolung. mit.edu
Electrophilic Indazole: The indazole is first converted into an electrophile by attaching a benzoyloxy group to the N-2 nitrogen. nih.gov
Nucleophilic Attack: A copper-allyl complex, acting as the nucleophile, attacks the electrophilic C-3 position of the indazole.
Stereo-control: The reaction is proposed to proceed through a highly organized, six-membered Zimmerman-Traxler-type transition state. mit.edu The stereochemical outcome is controlled by steric interactions between the catalyst's chiral ligand and the substrates within this transition state, leading to high enantioselectivity. nih.gov
This strategy has proven effective for a range of substituted indazoles and allenes, highlighting its potential for creating complex, chiral indazole derivatives. mit.edu
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of 1D and 2D spectra, the connectivity and spatial relationships of atoms within 1,6-dimethyl-1H-indazole can be established.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N, COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers primary insights into the molecular framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and the aromatic protons on the indazole ring. The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. NMR spectroscopy is a highly effective tool for distinguishing between N-1 and N-2 substituted indazole isomers, as the chemical shifts often differ significantly between the two forms. nih.gov
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecule's backbone. For this compound, COSY would establish the connectivity of the protons on the benzene (B151609) ring portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is particularly vital for identifying quaternary carbons (carbons with no attached protons) and for confirming the placement of substituents. For instance, correlations between the N-methyl protons and the C3 and C7a carbons of the indazole ring would confirm substitution at the N-1 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for determining stereochemistry and confirming the relative positions of substituent groups.
Nitrogen NMR (¹⁴N and ¹⁵N) can also be a powerful tool in the study of nitrogen-containing heterocycles like indazoles. nih.gov It is particularly useful for distinguishing between isomers and studying tautomerism. researchgate.net
While specific experimental spectra for this compound are not widely available in the cited literature, the expected chemical shifts can be predicted based on the analysis of similar indazole derivatives. nih.govamazonaws.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |
| H3 | ~7.8-8.1 | s | C3 | ~133-136 |
| H4 | ~7.5-7.7 | d | C3a | ~122-125 |
| H5 | ~6.9-7.1 | d | C4 | ~120-123 |
| H7 | ~7.2-7.4 | s | C5 | ~126-129 |
| 1-CH₃ | ~4.0-4.2 | s | C6 | ~138-141 |
| 6-CH₃ | ~2.4-2.6 | s | C7 | ~109-112 |
| C7a | ~140-142 | |||
| 1-CH₃ | ~34-37 | |||
| 6-CH₃ | ~21-23 |
Note: Predicted chemical shifts (δ) are estimates based on general values for substituted indazoles and may vary depending on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet.
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For heterocyclic compounds, ssNMR is particularly useful for studying phenomena such as tautomerism and polymorphism, which can be difficult to assess in solution. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. Furthermore, 13C{14N} solid-state NMR experiments can function as an "attached nitrogen test," which is a simple and effective method for distinguishing between heterocyclic isomers by identifying carbons directly bonded to nitrogen. nih.goviastate.edu While no specific solid-state NMR studies on this compound were identified, this technique remains a powerful option for characterizing its solid-form properties.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. youtube.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₁₀N₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. rsc.org
Calculated Exact Mass for this compound (C₉H₁₀N₂):
Monoisotopic Mass: 146.0844 Da
Expected [M+H]⁺ ion: 147.0922 Da
Electrospray Ionization (ESI-MS) Fragmentation Studies
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In tandem mass spectrometry (ESI-MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.gov The study of these fragments provides valuable clues about the molecule's structure. For N-substituted indazoles, fragmentation often involves cleavage of the N-N bond, loss of substituents, and rupture of the heterocyclic ring system. researchgate.netnih.gov
Table 2: Predicted ESI-MS Fragmentation Data for this compound
| Predicted m/z | Possible Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 147.0922 | [C₉H₁₀N₂ + H]⁺ | - (Parent Ion) |
| 132.0687 | [C₈H₇N₂]⁺ | CH₃ |
| 117.0578 | [C₈H₇N]⁺• | N₂H₂ |
| 91.0548 | [C₇H₇]⁺ | C₂H₃N₂ |
Note: The fragmentation pathway is predictive and would require experimental verification.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu The resulting spectrum provides a unique "fingerprint" for the compound.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the two methyl groups, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Associated with the aromatic indazole ring, found in the 1600-1450 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations for both methyl and aromatic protons appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2980-2870 | Medium-Strong |
| Aromatic C=C/C=N Stretch | 1620-1450 | Medium-Strong |
| Aliphatic C-H Bend (CH₃) | 1460-1370 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |
Note: These are general ranges for the expected vibrational modes. researchgate.netnih.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This methodology provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is crucial for understanding the absolute stereochemistry and intermolecular interactions, such as crystal packing, of a molecule.
The molecular skeleton of 1,3-dimethyl-1H-indazol-6-amine is nearly planar. nih.govresearchgate.net The indazole ring system itself is almost planar, with only slight deviations observed for the constituent atoms. nih.govresearchgate.net In the crystal lattice, the packing of the molecules is established through intermolecular hydrogen bonds. nih.govresearchgate.net
Crystal Data for 1,3-dimethyl-1H-indazol-6-amine nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 18.3004 (10) |
| b (Å) | 8.3399 (7) |
| c (Å) | 5.6563 (1) |
| V (ų) | 863.28 (9) |
| Z | 4 |
Hydrogen Bond Geometry for 1,3-dimethyl-1H-indazol-6-amine (Å, °) researchgate.net
| D—H···A | D—H | H···A | D···A | D—H···A |
| N3—H3A···N1 | 0.89 (1) | 2.32 (1) | 3.203 (2) | 169 (2) |
| N3—H3B···N3 | 0.91 (1) | 2.48 (1) | 3.384 (2) | 175 (2) |
Note: The data presented is for the related compound 1,3-dimethyl-1H-indazol-6-amine and is used here to illustrate the type of information obtained from X-ray crystallographic studies of dimethyl-indazole derivatives.
Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., GC-MS, LC-MS, HPLC, UPLC, TLC)
Chromatographic techniques are indispensable tools in chemical research for the separation, identification, and purification of compounds. The assessment of purity and the isolation of target molecules like this compound from reaction mixtures or natural sources rely heavily on a variety of these methods.
Thin-Layer Chromatography (TLC) is often employed as a rapid and convenient method for monitoring the progress of chemical reactions and for the initial assessment of the purity of a sample. acs.org It provides a qualitative measure of the number of components in a mixture.
Column Chromatography is a preparative technique used for the purification of compounds. For instance, silica (B1680970) gel column chromatography has been successfully used in the purification of related indazole derivatives, such as 1,3-dimethyl-6-nitro-1H-indazole. nih.govresearchgate.net This method is effective for separating compounds with different polarities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and thermally stable compounds. nih.gov GC-MS is particularly useful for analyzing complex mixtures and for detecting impurities at low levels. nih.gov The fragmentation patterns of indole (B1671886) and indazole-type compounds in GC-MS have been studied to aid in their structural elucidation. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques used for both analytical and preparative purposes. These methods are suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. Reverse-phase HPLC methods have been developed for the quantitative determination of various organic molecules, demonstrating the utility of this technique for purity assessment. nih.govrjptonline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for the analysis of complex samples and for the characterization of compounds in various matrices. mdpi.com
The selection of a specific chromatographic technique depends on the properties of the compound of interest and the goals of the analysis, whether it is for qualitative purity assessment, quantitative determination, or preparative isolation.
Summary of Chromatographic Techniques and Their Applications
| Technique | Principle | Primary Application for Indazole Derivatives |
| TLC | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Rapid reaction monitoring and qualitative purity checks. acs.org |
| Column Chromatography | Separation of components in a mixture by passing it through a column containing a stationary phase. | Preparative isolation and purification of compounds. nih.govresearchgate.netthieme-connect.de |
| GC-MS | Separation of volatile compounds followed by detection and identification by mass spectrometry. | Identification of impurities and quantification of synthetic cannabinoids with indazole cores. nih.govresearchgate.net |
| HPLC/UPLC | High-pressure separation of compounds in a liquid mobile phase passing through a packed column. | Purity assessment and quantitative analysis of non-volatile compounds. nih.govrjptonline.org |
| LC-MS | Separation by liquid chromatography followed by mass spectrometric detection. | Analysis of complex mixtures and structural characterization. mdpi.com |
Theoretical and Computational Investigations of 1,6 Dimethyl 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Through DFT calculations, key parameters that govern the behavior of 1,6-dimethyl-1H-indazole, such as its electronic energy levels and charge distribution, can be determined. These calculations are fundamental to predicting the molecule's reactivity and kinetic stability.
The energy band gap, specifically the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more prone to chemical reactions. DFT calculations are a primary method for computing this energy gap, providing a quantitative measure of the molecule's electronic stability.
Table 1: Calculated Energy Properties of Indazole Derivatives (Note: Data for the specific this compound isomer is not available; this table presents data for related indazole compounds to illustrate typical values obtained through DFT calculations.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
| Indazole Derivative 8a | - | - | High | B3LYP/6-31+G(d,p) |
| Indazole Derivative 8c | - | - | High | B3LYP/6-31+G(d,p) |
| Indazole Derivative 8s | - | - | High | B3LYP/6-31+G(d,p) |
| Indazole Derivative 4c | - | - | Large | B3LYP/6-31G(d,p) |
Data sourced from studies on various indazole derivatives.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. For this compound, the HOMO is expected to be distributed over the electron-rich regions of the bicyclic ring system, indicating sites susceptible to electrophilic attack. The LUMO, conversely, would highlight regions prone to nucleophilic attack. The analysis of these orbitals provides a detailed picture of the molecule's chemical reactivity.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. For an indazole derivative, the nitrogen atoms of the pyrazole (B372694) ring are typically expected to be electron-rich (red or yellow), while the hydrogen atoms are electron-poor (blue).
Conformational Analysis and Tautomeric Stability Studies
Indazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert. The relative stability of these tautomers is a key aspect of their chemistry and can be effectively studied using computational methods.
For N-unsubstituted indazoles, annular tautomerism involving the position of the hydrogen atom on one of the two nitrogen atoms is a significant feature. This leads to the existence of 1H- and 2H-indazole tautomers. In the case of this compound, the N1 position is already substituted with a methyl group, which prevents the typical 1H-2H tautomerism that involves the migration of a hydrogen atom.
However, theoretical studies on the parent and methyl-substituted indazoles provide relevant context. For the parent indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. For instance, calculations show that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole. The greater stability of the 1H-tautomer is often attributed to its benzenoid character, whereas the 2H-tautomer has a less stable o-quinonoid structure. The stability can be influenced by factors such as substitution, solvent effects, and the formation of intermolecular hydrogen bonds in the solid state or in solution.
Table 2: Relative Stability of Indazole Tautomers (Note: This table provides comparative data for related methyl-indazoles as direct computational studies on this compound tautomeric forms are not specifically available.)
| Compound Pair | More Stable Tautomer | Energy Difference | Method |
| 1H-Indazole vs. 2H-Indazole | 1H-Indazole | 15 kJ·mol⁻¹ | MP2/6-31G** |
| 1-Methyl-1H-indazole vs. 2-Methyl-2H-indazole | 1-Methyl-1H-indazole | More Stable | Experimental (pKb) |
Data sourced from studies on parent and mono-methyl indazoles.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties with a high degree of accuracy. These theoretical predictions are crucial for confirming experimental results and aiding in the structural elucidation of molecules like this compound.
The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). By comparing the calculated shifts with experimental spectra, researchers can confidently assign the signals to specific atoms within the molecule.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. The theoretical spectrum provides a detailed vibrational fingerprint of the molecule that complements experimental data.
Molecular Docking and Simulation Studies for Molecular Interaction Analysis (non-clinical focus)
Information not available in the reviewed literature.
Ligand-Target Binding Mode and Interaction Profiling
Information not available in the reviewed literature.
Computational Insights into Structure-Activity Relationships
Information not available in the reviewed literature.
Exploration of Derivatives and Structure Activity Relationships Sar in Chemical Research
Synthesis and Characterization of Novel 1,6-Dimethyl-1H-Indazole Derivatives
The synthesis of novel derivatives based on the this compound core involves a variety of modern organic chemistry techniques. The indazole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be functionalized at several positions to generate a library of new compounds. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable and thus predominant over the 2H-indazole form. nih.govsci-hub.se
Common synthetic strategies that can be adapted for the derivatization of a this compound starting material include:
Palladium-catalyzed C-H amination: This method allows for the intramolecular formation of the indazole ring from appropriately substituted precursors like aminohydrazones. nih.gov
1,3-Dipolar Cycloaddition: Reactions involving arynes and α-diazomethylphosphonates can efficiently create the indazole core, which can then be N-methylated and further substituted to yield the target derivatives. nih.govorganic-chemistry.org
Functionalization at the C3-position: The C3 position of the indazole ring is a common site for modification. Suzuki-Miyaura cross-coupling reactions, for instance, can be used to introduce various aryl or heteroaryl groups at this position, starting from a 3-iodo-1H-indazole intermediate. mdpi.com
N-Alkylation: While the target compound is already methylated at the N1 position, further derivatization might involve modification of other nitrogen-containing substituents. Selective N-alkylation methods are crucial, as direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. researchgate.netnih.gov
Once synthesized, these novel derivatives require thorough characterization to confirm their structure and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the structure of the molecule by identifying the chemical environment of hydrogen and carbon atoms. jmchemsci.comnih.gov For example, the ¹H NMR signal for methyl protons at the N1 position typically varies only slightly from those at an N2 position, while ¹³C NMR shows a more distinct difference. jmchemsci.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. jmchemsci.comacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. jmchemsci.com
A hypothetical synthetic scheme for a C3-functionalized derivative is outlined below.
| Step | Reaction | Starting Material | Reagent | Product |
| 1 | Iodination | This compound | Iodine, KOH, DMF | 3-Iodo-1,6-dimethyl-1H-indazole |
| 2 | Suzuki-Miyaura Coupling | 3-Iodo-1,6-dimethyl-1H-indazole | Arylboronic acid, Pd catalyst | 3-Aryl-1,6-dimethyl-1H-indazole |
Systematic Structural Modifications and Their Chemical Consequences
Systematic structural modification of the this compound scaffold is a key strategy in chemical research to fine-tune the molecule's properties. These modifications involve the introduction, removal, or replacement of functional groups at various positions on the indazole ring system. The chemical consequences of these changes can significantly impact the molecule's electronic distribution, steric profile, lipophilicity, and hydrogen bonding capacity.
Key areas for structural modification on the this compound core include:
Position C3: As a primary site for derivatization, introducing groups like carboxamides or various aryl moieties can drastically alter the molecule's interactions. nih.govnih.gov For example, converting a carboxylic acid at C3 to a series of carboxamide derivatives introduces new hydrogen bond donors and acceptors, affecting solubility and intermolecular interactions. nih.gov
Benzene Ring Positions (C4, C5, C7): The existing methyl group at C6 leaves three other positions on the benzene ring available for substitution. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can modulate the electron density of the entire ring system. This influences the pKa of the indazole core and its reactivity in further chemical transformations. acs.org
The N1- and C6-Methyl Groups: While the core compound is defined by these groups, modifications such as fluorination of the methyl groups could be explored. Replacing hydrogen atoms with fluorine can alter metabolic stability and conformational preferences without significantly changing the steric size. acs.org
The chemical consequences of these modifications are manifold. For instance, adding a bulky substituent at the C7 position, adjacent to the N1-methyl group, could induce steric hindrance, potentially forcing a conformational change that affects how the molecule interacts with other molecules. Conversely, introducing a polar functional group on the benzene ring would increase the molecule's polarity, impacting its solubility in different solvents.
Structure-Activity Relationship Studies for Non-Clinical Applications
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how a molecule's chemical structure relates to its biological or chemical activity. For this compound derivatives, SAR studies in non-clinical contexts aim to identify the structural features essential for specific in vitro activities, such as binding to a receptor or inhibiting an enzyme.
Modulation of Enzyme Inhibition and Receptor Binding (in vitro models)
The indazole scaffold is a recognized pharmacophore present in numerous compounds designed to interact with biological targets. nih.gov By systematically modifying the this compound core and assessing the derivatives' performance in in vitro assays, researchers can build a detailed SAR profile.
Studies on various indazole-based compounds have shown that this scaffold is effective in the inhibition of several enzymes and the binding to various receptors:
Kinase Inhibition: Indazole derivatives have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Rho-associated coiled-coil containing protein kinase (ROCK-II), and Apoptosis signal-regulating kinase 1 (ASK1). nih.govresearchgate.netnih.gov SAR studies revealed that specific substituents on the indazole ring are crucial for potent inhibitory activity. For example, in a series of FGFR inhibitors, certain substitutions at the C4 and C6 positions of the 1H-indazole scaffold played a key role. nih.gov
Enzyme Inhibition: Derivatives have been investigated as inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were found to be critical for strong inhibitory activity. nih.gov
Channel Blocking: Indazole-3-carboxamides have been studied as blockers of the calcium-release activated calcium (CRAC) channel. nih.gov These studies highlight the critical importance of the regiochemistry of the amide linker at the C3 position for activity. nih.gov
The table below summarizes findings from SAR studies on various indazole derivatives, which can inform the design of novel this compound-based compounds.
| Target Class | Specific Target | Key Structural Features on Indazole Scaffold | Reference |
| Kinases | FGFR | Substituents at C6 position | nih.gov |
| Kinases | ROCK-II | Piperazine or piperidine (B6355638) moieties linked to C5 position | researchgate.net |
| Kinases | ASK1 | Various substituents, with a focus on creating a specific binding mode in the kinase hinge region | nih.gov |
| Enzymes | IDO1 | Substituents at C4 and C6 positions; carbohydrazide at C3 | nih.gov |
| Ion Channels | CRAC Channel | Specific 3-carboxamide regiochemistry is critical for activity | nih.gov |
Influence of Substitution Patterns on Molecular Interactions
The specific pattern of substituents on the this compound ring dictates the types and strengths of non-covalent interactions the molecule can form with a biological target. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.
For instance, SAR studies on CRAC channel blockers revealed that while indazole-3-carboxamide derivatives actively inhibit calcium influx, their corresponding reverse amide isomers are completely inactive. nih.gov This demonstrates that the precise orientation of the hydrogen bond donor (N-H) and acceptor (C=O) in the linker at C3 is essential for binding to the target. A derivative of this compound incorporating a 3-carboxamide would be expected to follow similar stringent structural requirements for this specific target.
Similarly, in the development of IDO1 inhibitors, it was found that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold were crucial for inhibition. nih.gov This suggests that these positions are involved in key interactions within the enzyme's active site, likely fitting into specific hydrophobic pockets or forming other critical contacts. For a this compound derivative, this implies that further substitution at the C4 and C7 positions would be the most promising strategy to modulate IDO1 inhibitory activity.
Scaffold-Switching and Bioisosteric Replacement Studies
Scaffold-switching and bioisosteric replacement are advanced strategies used to optimize lead compounds or to discover novel chemical entities with similar biological activities but different core structures. nih.govresearchgate.net
Bioisosteric replacement involves substituting one functional group or atom with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other properties like synthetic accessibility or metabolic stability. nih.govresearchgate.net For example, a carboxylic acid group could be replaced by a tetrazole, as both are acidic and can participate in similar ionic interactions.
Scaffold hopping is a more drastic approach where the central core or framework of a molecule is replaced with a chemically different scaffold that preserves the essential 3D arrangement of key functional groups required for biological activity. nih.gov
A practical example of scaffold hopping involving an indazole moiety was demonstrated in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors. tandfonline.com In this study, the indazole structure was identified as a key "hinge binder." The researchers successfully replaced a quinazoline (B50416) core structure with a benzimidazole (B57391) scaffold, which acted as a bioisostere. tandfonline.com The new benzimidazole derivatives retained and, in some cases, showed enhanced potency against the target. tandfonline.com
Advanced Applications in Chemical Sciences Excluding Clinical/safety
Role as Intermediates in Complex Organic Synthesis
The indazole core, and specifically substituted derivatives like 1,6-dimethyl-1H-indazole, are pivotal building blocks in the construction of a wide array of organic molecules. The reactivity of the indazole ring system allows for further functionalization, making it a valuable intermediate in multi-step synthetic pathways.
Building Blocks for Other Heterocyclic Systems
The this compound moiety serves as a foundational structure for the synthesis of more elaborate heterocyclic systems. The presence of nitrogen atoms and the aromatic nature of the ring system allow for a variety of chemical transformations. For instance, the indazole nucleus can be a precursor in the synthesis of novel multi-substituted indazole derivatives through reactions like treatment with hydrazine (B178648) hydrates. nih.govmdpi.com The synthesis of 1H-indazoles can be achieved through various methods, including intramolecular oxidative C-H bond amination, which highlights the versatility of the indazole scaffold in creating diverse 3-substituted derivatives. nih.gov Furthermore, one-pot synthesis procedures have been developed for the creation of related structures like 2,3-dihydro-1H-indazoles, showcasing the utility of indazole precursors in efficient synthetic routes. acs.org The functionalization of the indazole core at various positions, such as the C-3 position, allows for the introduction of different chemical moieties, leading to the generation of a library of new heterocyclic compounds with potentially interesting properties. thieme-connect.com
Applications in Materials Science
The unique electronic and structural characteristics of the indazole ring system have prompted investigations into its use in the field of materials science. While specific applications of this compound are not extensively documented, the broader class of indazole derivatives shows promise in the development of novel materials.
Development of Novel Polymers and Coatings
Indazole derivatives have been explored for their potential in creating new polymers and functional coatings. For example, the copolymerization of an indazole ligand, 5,6-dihydroxy-1H-indazole, with dopamine (B1211576) has been shown to produce functional materials with enhanced metal-ion binding capabilities. This suggests that the incorporation of indazole units into polymer backbones can impart specific functionalities to the resulting material. While direct evidence for the use of this compound in polymer synthesis is limited in the provided search results, the reactivity of the indazole ring suggests its potential as a monomer or a functional additive in polymerization processes.
Optical and Electronic Properties of Indazole-Containing Materials
Indazole derivatives have demonstrated interesting photoluminescent properties, making them candidates for applications in optical and electronic materials. researchgate.netmdpi.comrsc.orgconsensus.appconsensus.app For instance, certain 1H-indazole derivatives have been modified to create donor-acceptor type chromophores that exhibit tunable emission properties, spanning from the blue-green to the orange-red part of the spectrum. researchgate.net The development of 3-keto-indazole derivatives has led to materials exhibiting multi-colored phosphorescence. rsc.org Coordination polymers based on 1H-indazole-6-carboxylic acid with metals like Zn(II) and Cd(II) have shown photoluminescent behavior. mdpi.com While the specific optical and electronic properties of materials containing this compound have not been detailed in the provided search results, the general photoluminescent nature of the indazole scaffold suggests that its derivatives could be valuable in the design of new photoactive materials.
Use as Ligands in Coordination Chemistry
The nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This ability to act as ligands allows for the formation of a diverse range of coordination complexes with various transition metals.
While specific studies on this compound as a ligand are not prominent in the provided search results, the coordination behavior of related indazole derivatives has been investigated. For example, 4,5,6,7-tetrahydro-1H-indazole has been shown to form coordination compounds with Cu(II), Co(II), and Ag(I), resulting in complexes with different geometries. tandfonline.com This demonstrates the general capacity of the indazole core to participate in the formation of metal complexes. The synthesis of an indazole-phosphine ligand scaffold for use in gold(I) catalysis further highlights the utility of functionalized indazoles in coordination chemistry. nih.gov
Catalytic Applications of this compound Derived Complexes
The development of novel catalysts is a cornerstone of modern chemical synthesis. Transition metal complexes bearing organic ligands often exhibit remarkable catalytic activity. Given the ability of indazoles to act as ligands, their metal complexes have been explored for catalytic applications.
The provided search results primarily focus on the use of transition metals to catalyze the synthesis of indazole derivatives themselves, rather than the catalytic use of pre-formed indazole complexes. nih.govthieme-connect.comresearchgate.net For example, transition-metal-catalyzed sequential C–H activation and annulation is a strategy for constructing functionalized indazoles. nih.gov However, there is evidence that indazole-containing ligands can play a role in catalysis. An indazole-based PNN pincer ligand has been shown to enhance Ru-catalyzed hydrogenation reactions. rsc.org This suggests that complexes derived from indazoles, potentially including this compound, could serve as effective catalysts in various organic transformations. Further research is needed to fully explore the catalytic potential of this compound derived complexes.
Probes for Investigating Biological Pathways at a Molecular Level
The this compound scaffold serves as a valuable structural motif in the design of molecular probes for the elucidation of complex biological pathways. While not always the final active compound, this particular indazole structure is integral to the development of selective inhibitors for various protein kinases. These inhibitors, in turn, function as powerful research tools to investigate signaling cascades at the molecular level, particularly in the context of apoptosis, cell cycle regulation, and inflammatory responses.
The utility of indazole-based compounds as molecular probes stems from their ability to selectively bind to the ATP-binding pocket of specific kinases. By inhibiting the activity of a particular kinase, researchers can observe the downstream consequences on cellular signaling pathways, thereby dissecting the role of that kinase in a given biological process. This approach has been instrumental in mapping out intricate signaling networks and identifying key regulatory nodes.
Derivatives built upon the indazole framework have been synthesized and evaluated for their inhibitory activity against a range of kinases. These studies provide critical structure-activity relationship (SAR) data, which not only guides the development of more potent and selective inhibitors but also offers insights into the molecular interactions between the inhibitor and its target protein.
For instance, a series of indazole amide derivatives have been developed and assessed for their ability to inhibit extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov The optimization of these compounds, guided by structure-based drug design, has led to potent inhibitors that can be used to probe the role of the ERK signaling pathway in various cellular processes, such as cell proliferation and survival. nih.gov
Similarly, indazole derivatives have been investigated as inhibitors of kinases involved in apoptosis, or programmed cell death. By selectively blocking the function of key apoptosis-regulating kinases, these compounds allow for a detailed examination of the molecular machinery that governs this fundamental biological process. nih.govresearchgate.netnih.gov For example, novel indazole-based small molecules have been identified that enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells by inhibiting the interaction between MKK7 and TIPRL. nih.govresearchgate.net These compounds serve as probes to understand the mechanisms of TRAIL resistance in cancer cells.
Furthermore, the versatility of the indazole scaffold allows for its incorporation into compounds targeting other important signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov 3-amino-1H-indazole derivatives have been synthesized and shown to inhibit this pathway, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov These molecules act as probes to study the multifaceted roles of the PI3K/AKT/mTOR pathway in tumor progression.
The research findings on various indazole derivatives as molecular probes are summarized in the following tables, which detail their target, inhibitory activity, and the biological pathway they help to elucidate.
| Compound Class | Target | Key Findings | Biological Pathway Investigated | Reference |
|---|---|---|---|---|
| Indazole Amide Derivatives | ERK1/2 | Demonstrated potent inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant cells. | MAPK/ERK Signaling Pathway | nih.govnih.gov |
| Indazole-based Small Molecules (TRT-0029, TRT-0173) | MKK7-TIPRL Interaction | Enhanced TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction and activating MKK7/JNK. | Apoptosis and TRAIL Signaling Pathway | nih.govresearchgate.net |
| 3-amino-1H-indazole Derivatives (e.g., Compound 6o) | Bcl2 family, p53/MDM2 pathway | Induced apoptosis and cell cycle arrest in chronic myeloid leukemia cells. | Apoptosis and Cell Cycle Regulation | nih.gov |
| 3-amino-1H-indazole Derivatives (e.g., W24) | PI3K/AKT/mTOR Pathway | Inhibited proliferation, induced G2/M cell cycle arrest and apoptosis in gastric cancer cells. | PI3K/AKT/mTOR Signaling Pathway | nih.gov |
| Scaffold | Modification Position | Effect on Activity | Reference |
|---|---|---|---|
| Indazole Amide | Variations of amide substituents | Optimization led to potent and selective ERK1/2 inhibition. | nih.gov |
| Indazole-3-carboxamides | Regiochemistry of the amide linker | The 3-carboxamide regiochemistry was found to be critical for the inhibition of calcium influx in mast cells, while the reverse amide isomer was inactive. | nih.gov |
Analytical Methodologies for 1,6 Dimethyl 1h Indazole in Research Contexts
Development and Validation of Chromatographic Methods for Purity and Quantification in Research Samples
Chromatographic methods are fundamental for separating 1,6-dimethyl-1H-indazole from starting materials, byproducts, and potential isomers, as well as for quantifying its concentration in various research samples. The development of such methods involves optimizing parameters to achieve high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of indazole derivatives. Method development typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized through gradient or isocratic elution to achieve adequate separation from impurities. A diode-array detector (DAD) or UV detector is commonly used for detection, set at a wavelength corresponding to the maximum absorbance of the indazole ring system.
Validation of an HPLC method is performed to ensure its reliability for the intended application. Key validation parameters include:
Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range.
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
Accuracy: Determining the closeness of the test results obtained by the method to the true value, often assessed through recovery studies in a spiked matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for volatile and thermally stable compounds like N-alkylated indazoles. In GC, separation is achieved based on the compound's boiling point and affinity for the stationary phase within the GC column. The method involves optimizing the temperature program of the oven, the type of column, and the carrier gas flow rate. GC-MS provides both retention time data for quantification and mass spectra for confident identification of the compound and any co-eluting impurities. The separation of N-1 and N-2 alkylated indazole isomers can be challenging, often requiring high-resolution capillary columns and carefully optimized conditions to achieve baseline separation. nih.gov
| Parameter | HPLC-UV | GC-MS |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with formic acid or buffer) | Helium |
| Flow Rate | 0.8 - 1.2 mL/min | 1.0 - 1.5 mL/min |
| Detection | UV/Diode Array Detector (e.g., at 254 nm) | Mass Spectrometer (e.g., Electron Ionization) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Oven Temperature Program (e.g., 100 °C to 280 °C) |
| Validation Parameters | Linearity (R² > 0.99), Accuracy (98-102% recovery), Precision (RSD < 2%) | Linearity (R² > 0.99), LOD/LOQ, Precision (RSD < 15%) |
Spectroscopic Methods for Purity Assessment and Structural Confirmation in Research
Spectroscopic techniques are indispensable for the structural elucidation of this compound, confirming the correct isomeric form and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for confirming the precise structure and distinguishing between N-1 and N-2 isomers of substituted indazoles. nih.govacs.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct singlets for the two methyl groups (N-CH₃ and C₆-CH₃). The chemical shift of the N-methyl group is particularly diagnostic; in N-1 alkylated indazoles, this signal typically appears at a different frequency compared to N-2 alkylated isomers. nih.gov The aromatic protons on the indazole ring would appear as a set of signals whose splitting patterns and chemical shifts are determined by their positions.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbon atoms in the indazole ring, especially C3, are sensitive to the position of the N-alkylation, making ¹³C NMR a key tool for isomer differentiation. nih.gov
2D NMR Techniques: Experiments like Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign the regiochemistry by showing long-range correlations between the N-methyl protons and the carbons of the indazole ring (C3 and C7a). nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Using a technique like liquid chromatography-mass spectrometry (LC-MS), the molecular ion peak corresponding to the exact mass of this compound (C₉H₁₀N₂) can be confirmed. google.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. beilstein-journals.orgnih.gov The fragmentation pattern observed under electron ionization (EI) can also offer structural clues.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations characteristic of the heterocyclic aromatic ring system. The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) would confirm that the indazole nitrogen has been alkylated. nih.govresearchgate.net
UV-Vis Spectroscopy is used to analyze the electronic transitions within the aromatic system. Substituted indazoles typically exhibit characteristic absorption maxima in the UV region. While often insufficient for unambiguous isomer identification on its own, UV spectroscopy is useful for quantification and can sometimes show subtle differences between N-1 and N-2 isomers, a distinction that can be enhanced through the use of derivative spectrophotometry. semanticscholar.org
| Technique | Expected Observations for this compound | Purpose |
|---|---|---|
| ¹H NMR | Singlets for N1-CH₃ and C6-CH₃; distinct signals for aromatic protons (H3, H4, H5, H7). | Structural confirmation, isomer differentiation. |
| ¹³C NMR | Distinct signals for all 9 carbon atoms; chemical shifts of ring carbons sensitive to substitution pattern. | Structural confirmation, isomer differentiation. |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 147.09. | Molecular weight confirmation. |
| High-Resolution MS (HRMS) | Exact mass measurement to confirm elemental formula C₉H₁₀N₂. | Unambiguous elemental formula determination. |
| Infrared (IR) | Aromatic C-H stretching (~3000-3100 cm⁻¹), Alkyl C-H stretching (~2850-2960 cm⁻¹), C=C/C=N stretching (~1450-1620 cm⁻¹). | Functional group identification. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the indazole chromophore. | Confirmation of aromatic system, quantification. |
Crystallographic Techniques for Solid-State Characterization
For this compound, obtaining a single crystal suitable for X-ray analysis would provide irrefutable proof of its structure. The analysis involves mounting a high-quality crystal on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.
The data obtained from a crystallographic analysis includes:
Crystal System and Space Group: Describes the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.
Molecular Geometry: Precise bond lengths and angles, confirming the connectivity and substitution pattern.
Intermolecular Interactions: Information about how molecules pack in the crystal lattice, including potential hydrogen bonds or π-stacking interactions.
While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures, such as other substituted indazoles, demonstrates the power of this technique. nih.govmdpi.comnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃FN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.0758 (4) |
| b (Å) | 5.8897 (2) |
| c (Å) | 16.8909 (5) |
| β (°) | 105.152 (1) |
| Volume (ų) | 1352.09 (7) |
Future Research Directions for 1,6 Dimethyl 1h Indazole
Exploration of Undiscovered Reactivity Patterns
While the general reactivity of the indazole core is relatively well-studied, the specific reactivity of 1,6-dimethyl-1H-indazole remains a fertile ground for investigation. Future research should focus on leveraging the fixed N1-substitution and the electron-donating C6-methyl group to explore novel chemical transformations.
A primary area for exploration is the selective C-H functionalization of the indazole core. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for derivatizing heterocyclic systems. researchgate.net For this compound, research could target the direct and regioselective introduction of functional groups at the C3, C4, C5, and C7 positions. The directing-group-free C-H arylation at the C3 position, which is often challenging in indazoles, could be a significant breakthrough. researchgate.net Furthermore, the electronic influence of the C6-methyl group may allow for unprecedented regioselectivity in electrophilic aromatic substitution reactions, such as nitration or halogenation, at the C4, C5, and C7 positions.
Another promising avenue is the exploration of cycloaddition reactions. While the indazole nucleus can participate in various annulation reactions, the specific dienophilic or dipolarophilic nature of the this compound system is largely unknown. nih.gov Investigating its participation in [3+2] or Diels-Alder type reactions could lead to the synthesis of complex, polycyclic heterocyclic systems with novel properties.
| Reaction Type | Target Position(s) | Potential Catalyst/Reagent | Anticipated Outcome | Research Goal |
|---|---|---|---|---|
| Direct C-H Arylation | C3, C7 | Palladium or Rhodium catalysts | Introduction of aryl groups | Develop novel biaryl indazole derivatives |
| Electrophilic Halogenation | C4, C5, C7 | N-Halosuccinimides | Selective installation of halogens | Create versatile synthetic intermediates |
| [3+2] Cycloaddition | Indazole Core | Azides, Nitrones | Formation of fused triazole or isoxazole rings | Access to novel polycyclic scaffolds |
| Reductive Functionalization | Benzene (B151609) Ring | Birch Reduction conditions | Partially saturated indazole derivatives | Explore non-aromatic indazole analogues |
Advancements in Asymmetric Synthesis of Chiral Derivatives
The development of methods for the asymmetric synthesis of chiral molecules is a central theme in modern organic chemistry. frontiersin.orgnih.gov For indazole derivatives, chirality can introduce critical three-dimensional features that are essential for biological activity. Future research on this compound should focus on the development of novel asymmetric transformations to generate chiral derivatives.
A key opportunity lies in the asymmetric functionalization of the C3-position. While methods exist for creating C3-quaternary stereocenters in N-protected indazoles using techniques like copper-hydride (CuH) catalysis, applying these to create chiral centers adjacent to the pre-functionalized this compound core is a logical next step. mit.edu This could involve the enantioselective addition of various nucleophiles to a C3-activated intermediate.
Furthermore, research could be directed towards the asymmetric functionalization of the methyl group at the C6 position through enantioselective C-H activation. This would create a chiral benzylic center, a structural motif present in many bioactive molecules. Another innovative approach would be to develop chiral catalysts that can induce atropisomerism by restricting the rotation of a bulky substituent installed at the C7 position, adjacent to the C6-methyl group.
| Asymmetric Transformation | Target Site | Potential Catalytic System | Desired Chiral Product |
|---|---|---|---|
| C3-Alkylation/Allylation | C3 Position | Chiral Copper or Palladium Complexes | Indazoles with a C3-quaternary stereocenter |
| Benzylic C-H Functionalization | C6-Methyl Group | Chiral Rhodium or Iridium Catalysts | Derivatives with a chiral benzylic center |
| Atroposelective C-N Coupling | C7 Position | Chiral Phosphine (B1218219) Ligands (e.g., BINAP) | Axially chiral biaryl indazoles |
| Asymmetric Michael Addition | C3-Substituent | Chiral Organocatalysts (e.g., Proline derivatives) | Indazoles with chiral side chains |
Integration into Advanced Functional Materials
The rigid, aromatic structure and inherent dipolar character of the indazole ring make it an attractive building block for advanced functional materials. The specific substitution of this compound offers a unique electronic profile that could be harnessed for applications in materials science.
Future research should investigate the incorporation of the this compound moiety into π-conjugated systems for applications in organic electronics. Its electron-rich nature, enhanced by the two methyl groups, could make it a valuable component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net Synthesizing polymers or small molecules that incorporate this scaffold and studying their photophysical and electronic properties would be a key research direction.
Another area of interest is the development of novel sensors. By attaching appropriate functional groups to the this compound core, it may be possible to create chemosensors that exhibit changes in fluorescence or color upon binding to specific ions or molecules. The indazole nitrogen atoms could act as coordination sites for metal ions, making it a candidate for inclusion in metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis.
Application in Emerging Chemical Technologies
As chemical technologies evolve, there is a constant need for novel molecular scaffolds with tailored properties. This compound is well-positioned to contribute to several emerging areas.
In the field of drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets. researchgate.net Indazole is recognized as such a scaffold, found in numerous FDA-approved drugs. rsc.orgmdpi.com Future work could position this compound as a core structure in fragment-based drug discovery (FBDD) libraries. Its specific substitution pattern provides a unique vector for growth, allowing for the systematic exploration of chemical space around the core to develop new therapeutic agents, particularly kinase inhibitors or anti-cancer agents. nih.gov
Furthermore, the application of this compound in the development of new catalysts or ligands is a promising field. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to transition metals, suggesting that chiral derivatives of this compound could serve as novel ligands in asymmetric catalysis. The development of such ligands could enable new, highly selective chemical transformations.
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
